

Application Notes & Protocols: Cyclopropanation of Enones with Trimethylsulfoxonium Iodide

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Compound of Interest

Compound Name: *Trimethylsulfoxonium*

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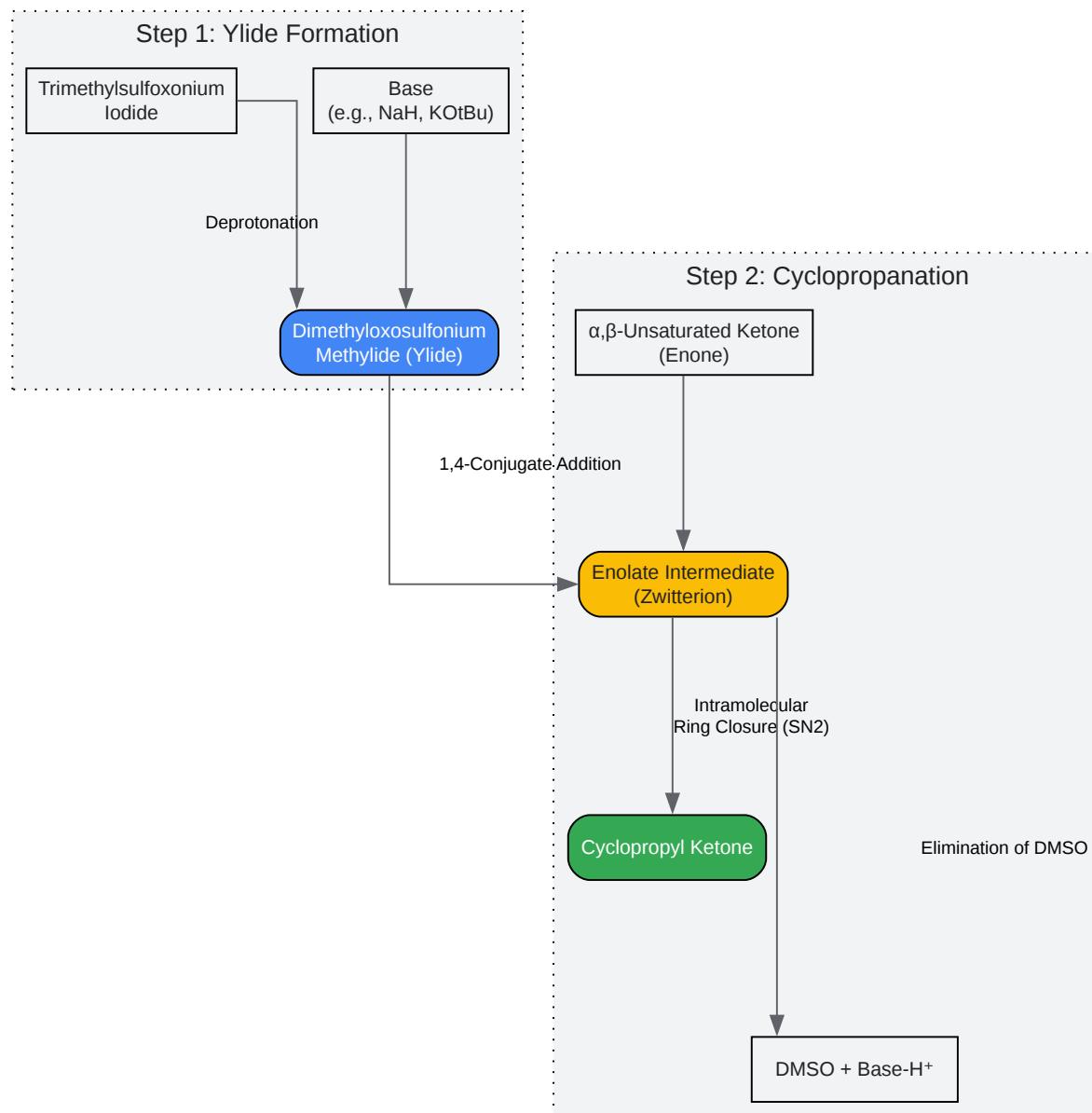
Introduction

The cyclopropanation of α,β -unsaturated ketones (enones) using **trimethylsulfoxonium** iodide is a cornerstone transformation in organic synthesis, widely known as a variant of the Johnson-Corey-Chaykovsky reaction.^[1] This method provides a reliable and efficient pathway to synthesize cyclopropyl ketones, which are valuable structural motifs present in numerous natural products and pharmaceutical agents.^{[2][3]} The reaction proceeds via the *in situ* generation of dimethyloxosulfonium methylide (also known as Corey's ylide) from **trimethylsulfoxonium** iodide and a strong base.^[4] This stabilized sulfur ylide then reacts with enones in a conjugate 1,4-addition fashion, followed by an intramolecular ring closure to furnish the cyclopropane ring.^{[5][6]} A key feature of this reaction is its diastereoselectivity, typically favoring the formation of the trans-cyclopropane product regardless of the starting enone's geometry.^{[1][4]}

Reaction Mechanism

The reaction is initiated by the deprotonation of **trimethylsulfoxonium** iodide by a strong base to form the reactive dimethyloxosulfonium methylide.^[7] This ylide, being a soft nucleophile, preferentially attacks the β -carbon of the enone in a Michael-type 1,4-conjugate addition.^{[1][8]} This step generates a stabilized enolate intermediate. The reaction concludes

with an intramolecular SN2-type displacement of the dimethyl sulfoxide (DMSO) leaving group by the enolate, forming the three-membered cyclopropane ring.[4][5]



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Caption: Mechanism of Corey-Chaykovsky cyclopropanation of enones.

Quantitative Data Summary

The efficiency of the cyclopropanation can vary based on the substrate, base, and solvent system employed. The following table summarizes representative data from the literature.

Substrate	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
(E)-Chalcone	MTBD	Acetonitrile	60	2.5	86	[9]
Tricyclic Enone	KOtBu	DMSO	Room Temp.	-	69	[10]
Cyclohex-2-enone	KOH	(bmim)PF ₆	-	-	90-95	[11]
Various Enones	La-Li ₃ - (biphenyldi- olate) ₃	THF	-	-	73-97	[12]
(E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-ol†	MTBD / MnO ₂	Acetonitrile	60	2	69	[9]

MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene † Tandem oxidation-cyclopropanation reaction.

Experimental Protocols

The following protocols are generalized procedures for the cyclopropanation of enones. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Cyclopropanation

This procedure is adapted from a reported method for the cyclopropanation of α,β -unsaturated carbonyl compounds.^[9]

Materials:

- **Trimethylsulfoxonium** iodide (TMSOI) (1.2 equiv)
- Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) or Potassium tert-butoxide (KOtBu, 1.2 equiv)
- Enone substrate (1.0 equiv)
- Anhydrous solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
- Nitrogen or Argon gas supply
- Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

- Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the base (e.g., NaH). If using NaH, wash it with anhydrous hexanes to remove mineral oil and decant the solvent. Add anhydrous DMSO or THF to the flask.
- Carefully add **trimethylsulfoxonium** iodide in one portion or portion-wise to the stirred suspension of the base at room temperature.
- Stir the resulting mixture at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the ylide. The mixture will become a clear to milky solution.
- Reaction: Dissolve the enone substrate in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at room temperature.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours, though some substrates may require longer reaction times or gentle heating.
- Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of cold water.
- Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cyclopropyl ketone.

Protocol 2: Tandem Oxidation-Cyclopropanation

This advanced protocol allows for the direct conversion of allylic alcohols to cyclopropyl ketones in a one-pot sequence.[\[9\]](#)

Materials:

- Allylic alcohol substrate (1.0 equiv)
- Activated Manganese Dioxide (MnO_2) (10 equiv)
- **Trimethylsulfoxonium** iodide (1.2 equiv)
- Organic Base: MTBD (2.0 equiv)
- Anhydrous Acetonitrile (MeCN)

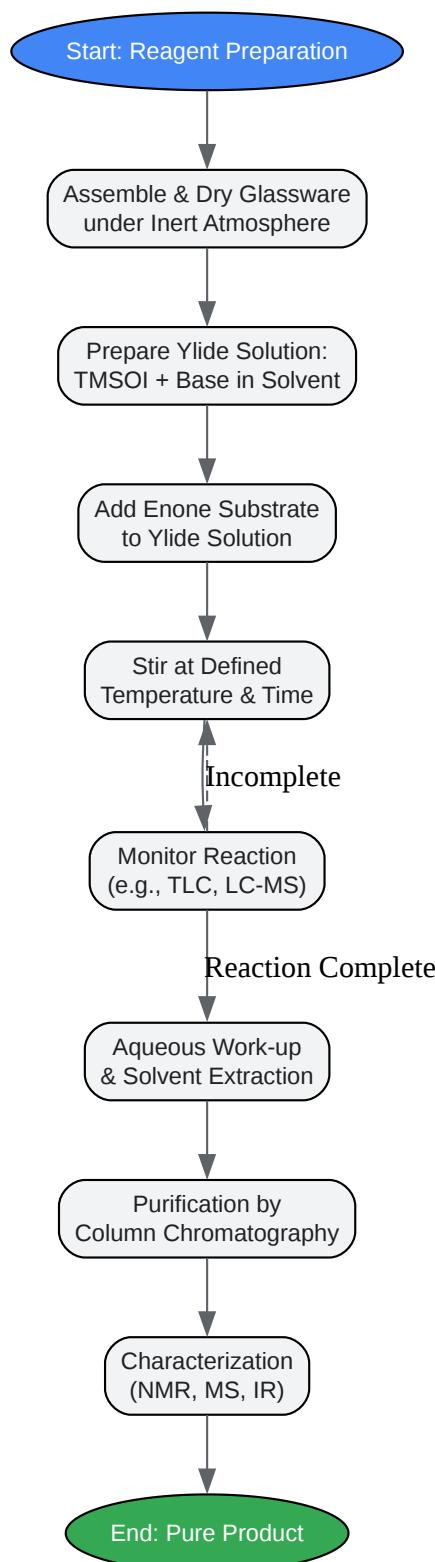
Procedure:

- To a stirred solution of **trimethylsulfoxonium** iodide, activated MnO_2 , and MTBD in anhydrous acetonitrile, add a solution of the allylic alcohol in acetonitrile.

- Heat the reaction mixture at 60 °C under a nitrogen atmosphere for 2-4 hours.
- Monitor the reaction by TLC for the consumption of the starting material and formation of the product.
- After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with an organic solvent (e.g., diethyl ether).
- Concentrate the combined filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield the desired cyclopropyl ketone.[9]

Experimental Workflow

The logical flow for a typical cyclopropanation experiment is outlined below.



General Experimental Workflow

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Caption: A typical workflow for enone cyclopropanation experiments.

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References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 12. Asymmetric transformations from sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
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